Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Overview
Description
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the structure enhances its biological activity and stability.
Preparation Methods
The synthesis of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(pyridin-2-yl)acetate. This intermediate is then subjected to cyclization with a fluorinating agent to introduce the fluorine atom, resulting in the formation of this compound .
Chemical Reactions Analysis
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. Similar compounds include:
Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with the fluorine atom at a different position.
Ethyl 2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetate: Contains a chlorine atom instead of fluorine.
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Contains a bromine atom instead of fluorine
These compounds share similar chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZUPSPYZLASFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=CC(=CC2=N1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.